molecular formula C6H11BrO2 B3017430 3-Bromo-1,1-dimethoxycyclobutane CAS No. 1955515-88-4

3-Bromo-1,1-dimethoxycyclobutane

Cat. No.: B3017430
CAS No.: 1955515-88-4
M. Wt: 195.056
InChI Key: AQTIVKVEGYIQBF-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dimethoxycyclobutane: is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol It is a cyclobutane derivative where the bromine atom is attached to the third carbon, and two methoxy groups are attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-dimethoxycyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethoxycyclobutane involves its reactivity due to the presence of the bromine atom and methoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy groups can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,1-dimethoxycyclobutane is unique due to the presence of both bromine and methoxy groups on a cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in scientific research .

Properties

IUPAC Name

3-bromo-1,1-dimethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-8-6(9-2)3-5(7)4-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIVKVEGYIQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955515-88-4
Record name 3-bromo-1,1-dimethoxycyclobutane
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